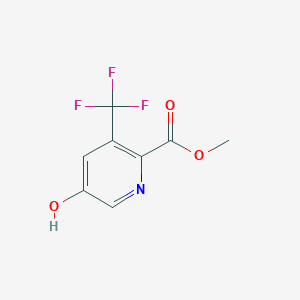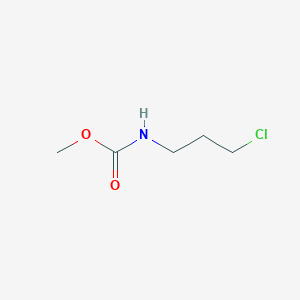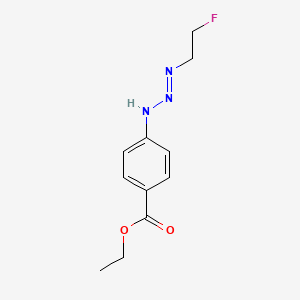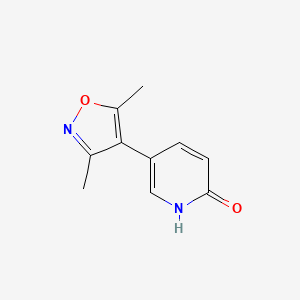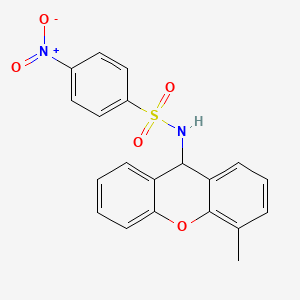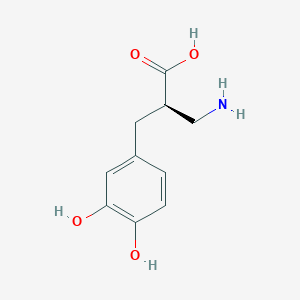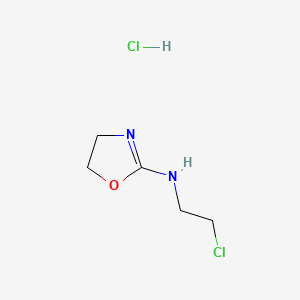
4-Methoxythiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxythiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of α-acetobutyro-lactone with a chlorinating agent, followed by hydrolysis, decarboxylation, and cyclization . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions: 4-Methoxythiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in the modification of the thiazole ring, substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogenated derivatives .
科学研究应用
4-Methoxythiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Methoxythiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, its neuroprotective effects are attributed to its ability to attenuate oxidative stress and inflammation in neuronal cells . The compound’s interaction with molecular pathways often involves modulation of oxidative stress markers and inflammatory cytokines .
相似化合物的比较
4-Methylthiazol-2-amine: Shares a similar thiazole ring structure but with a methyl group instead of a methoxy group.
2-Aminothiazole: A simpler analog with a primary amine group at the 2-position.
Uniqueness: 4-Methoxythiazol-2-amine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with specific biological targets, making it a valuable compound in drug development and other applications .
属性
分子式 |
C4H6N2OS |
|---|---|
分子量 |
130.17 g/mol |
IUPAC 名称 |
4-methoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2OS/c1-7-3-2-8-4(5)6-3/h2H,1H3,(H2,5,6) |
InChI 键 |
ZHCMHCATKBOXAE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CSC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



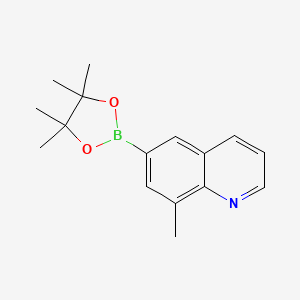
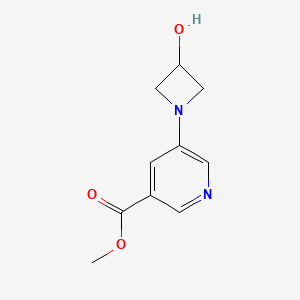
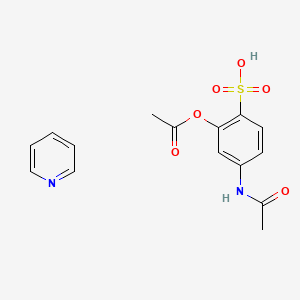
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
